molecular formula C14H20O B123636 (R)-2-Methyl-1-phenyl-3-heptanone CAS No. 159213-12-4

(R)-2-Methyl-1-phenyl-3-heptanone

Cat. No. B123636
M. Wt: 204.31 g/mol
InChI Key: YPJPZJXXBCPBIV-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Methyl-1-phenyl-3-heptanone, also known as R, is a chiral compound used in various scientific research applications. It is a ketone with a molecular formula of C16H22O and a molecular weight of 230.35 g/mol. This compound has gained significant attention due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect various physiological processes.

Biochemical And Physiological Effects

((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has been shown to affect various biochemical and physiological processes. It has been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has been shown to have anti-inflammatory effects, which can reduce inflammation in various tissues.

Advantages And Limitations For Lab Experiments

((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has several advantages for lab experiments. It is a chiral compound, which makes it useful in the synthesis of chiral compounds. Additionally, it has shown potential as a lead compound for drug discovery due to its unique chemical properties. However, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has limitations in terms of its stability and solubility, which can affect its use in certain experiments.

Future Directions

There are several future directions for the use of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone in scientific research. One potential direction is the development of new drugs based on its unique chemical properties. Additionally, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone could be used as a tool in the study of various physiological processes, such as inflammation and oxidative stress. Further research is needed to fully understand the potential applications of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone in scientific research.

Synthesis Methods

The synthesis of ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone involves the condensation of 2-methyl-1-phenyl-1-propanol with acetic anhydride in the presence of a strong acid catalyst. The reaction yields a racemic mixture of ((R)-2-Methyl-1-phenyl-3-heptanone) and (S) enantiomers, which can be separated using chiral chromatography.

Scientific Research Applications

((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has been used in various scientific research applications, including the synthesis of chiral compounds, drug discovery, and biological studies. It has been used as a chiral auxiliary in the synthesis of various natural products, such as alkaloids and amino acids. Additionally, ((R)-2-Methyl-1-phenyl-3-heptanone)-2-Methyl-1-phenyl-3-heptanone has shown potential as a lead compound for the development of new drugs due to its unique chemical properties.

properties

CAS RN

159213-12-4

Product Name

(R)-2-Methyl-1-phenyl-3-heptanone

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

(2R)-2-methyl-1-phenylheptan-3-one

InChI

InChI=1S/C14H20O/c1-3-4-10-14(15)12(2)11-13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3/t12-/m1/s1

InChI Key

YPJPZJXXBCPBIV-GFCCVEGCSA-N

Isomeric SMILES

CCCCC(=O)[C@H](C)CC1=CC=CC=C1

SMILES

CCCCC(=O)C(C)CC1=CC=CC=C1

Canonical SMILES

CCCCC(=O)C(C)CC1=CC=CC=C1

synonyms

(R)-2-Methyl-1-phenyl-3-heptanone

Origin of Product

United States

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